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The tables below summarize key efficacy and safety data for radotinib from Phase 2 and Phase 3 trials,

providing an objective comparison with imatinib.

Table 1: Efficacy Outcomes in Newly Diagnosed Chronic Phase CML (RERISE Phase 3 Study)

Efficacy Endpoint
Radotinib 300 mg
Twice Daily (n=79)

Radotinib 400 mg
Twice Daily (n=81)

Imatinib 400 mg
Once Daily (n=81)

MMR by 12 months 52% [1] 46% [1] 30% [1]

MMR by 48 months 86% [2] 83% [2] 75% [2]

CCyR by 12 months 91% [1] 86% [1] 77% [1]

Early Molecular
Response (3 months)

86% [1] 87% [1] 71% [1]

MR4.5 by 48 months 52% [2] 44% [2] 44% [2]

Treatment Failure by
48 months

6% [2] 5% [2] 19% [2]

Table 2: Efficacy and Safety in Resistant/Intolerant CML (Phase 2 Study)
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Parameter Result (Radotinib 400 mg Twice Daily, n=77)

Major Cytogenetic Response (MCyR)
by 12 months

65% (cumulative 75%) [3] [4]

Complete Cytogenetic Response
(CCyR) by 12 months

47% [3] [4]

Overall Survival at 12 months 96.1% [3] [4]

Progression-Free Survival at 12
months

86.3% [3] [4]

Common Grade 3/4 Non-Hematologic
Adverse Events

Hyperbilirubinemia (23.4%), Fatigue (3.9%), Asthenia

(3.9%), Nausea (2.6%) [3] [4]

Common Grade 3/4 Hematologic
Abnormalities

Thrombocytopenia (24.7%), Anemia (5.2%) [3] [4]

Experimental Protocols and Methodologies

For researchers, the specific methodologies used in these trials are critical for evaluating the data.

1. Study Designs and Patient Populations

Phase 3 (RERISE trial): This was a multinational, open-label, randomized study. Patients newly

diagnosed with Philadelphia chromosome-positive CML-CP within the previous three months were
stratified by Sokal risk score and randomized to receive radotinib (300 mg or 400 mg twice daily) or

imatinib (400 mg once daily). The primary endpoint was Major Molecular Response (MMR) by 12
months [1] [2].

Phase 2: This was a multicenter trial in patients with Philadelphia chromosome-positive CML-CP who
had confirmed resistance or intolerance to prior BCR-ABL1 TKIs (mostly imatinib). Patients received

radotinib 400 mg twice daily. The primary endpoint was Major Cytogenetic Response (MCyR) by 12
months [3] [4].

2. Key Efficacy Assessments

Molecular Response: Real-time quantitative Polymerase Chain Reaction (qRT-PCR) was
performed on peripheral blood samples at a central laboratory at baseline and every 3 months.
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Responses were measured on the International Scale (IS) [2] [4].

Major Molecular Response (MMR): Defined as BCR-ABL1 ≤ 0.1% IS [1] [2].
Molecular Response 4.5 (MR4.5): Defined as BCR-ABL1 ≤ 0.0032% IS, indicating a 4.5-log

reduction [2].
Cytogenetic Response: Bone marrow aspiration and/or biopsy was performed, and at least 20

metaphases were analyzed to assess the Philadelphia chromosome.
Complete Cytogenetic Response (CCyR): Defined as 0% Philadelphia-positive
metaphases [3] [4].
Major Cytogenetic Response (MCyR): Combines CCyR and Partial Cytogenetic Response

(Philadelphia-positive metaphases 1-35%) [3].

3. Mutation Analysis

The ABL1 kinase domain was sequenced via direct sequencing after nested PCR amplification
at baseline and upon treatment failure to identify mutations that could confer resistance [3] [4].

4. Safety Monitoring

Adverse events were monitored throughout the study and graded according to the Common
Terminology Criteria for Adverse Events (CTCAE) version 3.0 [3] [2]. Physical examinations and
laboratory tests were performed to assess organ function and hematologic parameters.

Mechanism of Action and Signaling Pathway

Radotinib is a second-generation, oral BCR-ABL1 tyrosine kinase inhibitor. Its mechanism can be

visualized through the following pathway:
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Radotinib Inhibition of BCR-ABL Driven Leukemogenesis

Target: Radotinib selectively binds to the ATP-binding site of the BCR-ABL tyrosine kinase, a

constitutively active oncoprotein resulting from the Philadelphia chromosome [5].
Effect: This binding inhibits the kinase's activity, blocking downstream signaling pathways that

lead to uncontrolled proliferation and resistance to apoptosis in leukemic cells [5].
Advantage over Imatinib: Radotinib has a higher binding affinity for BCR-ABL and can inhibit

many BCR-ABL mutants that are resistant to imatinib, though it is less potent than nilotinib against
some specific single and compound mutants (e.g., E255V/V299L) [6]. It is ineffective against the

T315I "gatekeeper" mutation [5] [6].

Insights for Research and Development

Dosing Considerations: Analysis of the RERISE trial data revealed a significant inverse relationship
between radotinib starting dose (adjusted for body weight) and the probability of achieving MMR,
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partly due to toxicity-driven dose interruptions [7]. This suggests that a lower initial dose (e.g., 400 mg

once daily) may improve long-term efficacy by enhancing tolerability and treatment continuity [7].
Potential for Treatment-Free Remission (TFR): The deep molecular responses (MR4.5) achieved

by a significant proportion of patients in the Phase 3 trial suggest that radotinib may be a suitable
candidate for studying treatment-free remission, a current major goal in CML therapy [2].

Exploration in Other Cancers: Preclinical studies indicate that radotinib can induce apoptosis in
multiple myeloma cells via the mitochondrial-dependent pathway, independent of BCR-ABL,

suggesting potential for therapeutic repurposing [8].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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